![molecular formula C21H25N3O4S B2504158 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097864-24-7](/img/structure/B2504158.png)

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

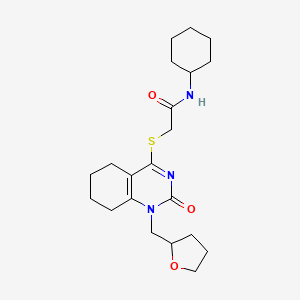

The compound "2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests it may have potential as a cardiovascular or antimicrobial agent, given the related structures found in the literature.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, compounds with a benzofuran moiety and a piperidine ring, such as the 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s, were synthesized and showed antihypertensive activity . Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared through a reaction involving substituted benzhydryl chlorides and subsequent N-sulfonation . These methods could potentially be adapted for the synthesis of the compound .

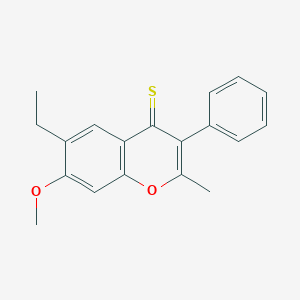

Molecular Structure Analysis

The molecular structure of the compound likely features a cyclopenta[c]pyridazin-3-one core, which is a bicyclic system that can be generated through cycloaddition reactions, as seen in the synthesis of cyclopenta[c]piperidines . The presence of a sulfonyl group and a benzofuran moiety indicates a complex three-dimensional structure that could be important for its binding to biological targets.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The sulfonyl group is a common moiety in drug design due to its polar nature and ability to engage in hydrogen bonding. The piperidine ring is a versatile scaffold in medicinal chemistry and can undergo various chemical transformations . The cyclopenta[c]pyridazin-3-one core may be amenable to cycloaddition reactions, as demonstrated by the synthesis of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonyl group suggests good solubility in polar solvents, which is beneficial for biological activity. The bicyclic ring system may confer a degree of rigidity to the molecule, potentially affecting its pharmacokinetic properties. The stereochemistry of the compound would also play a crucial role in its biological activity, as seen in the enantioselective synthesis of related piperidin-4-ones .

properties

IUPAC Name |

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-21-13-16-2-1-3-19(16)22-24(21)14-15-6-9-23(10-7-15)29(26,27)18-4-5-20-17(12-18)8-11-28-20/h4-5,12-13,15H,1-3,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHQZRFDOVQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)